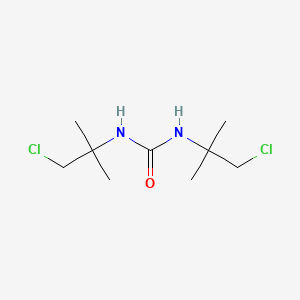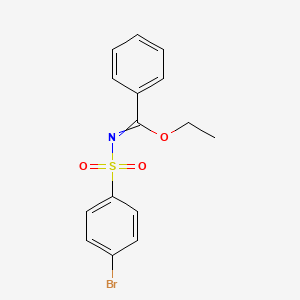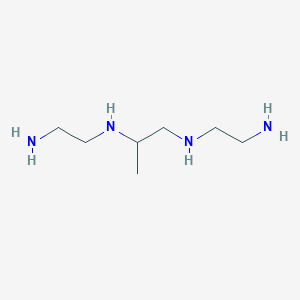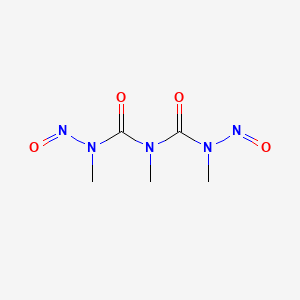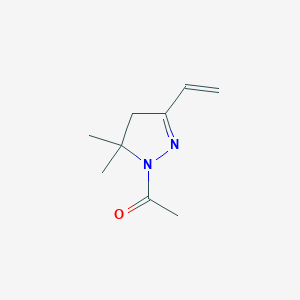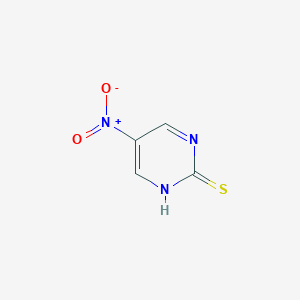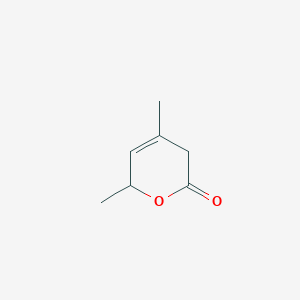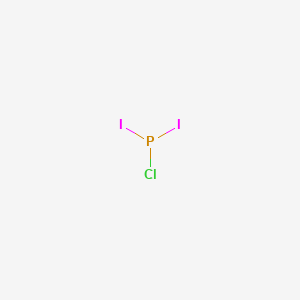
Phosphorous chloride diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorous chloride diiodide is a chemical compound with the formula PClI₂ It is a member of the phosphorus halides family, which includes compounds where phosphorus is bonded to halogen atoms
Méthodes De Préparation
Phosphorous chloride diiodide can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride (PCl₃) with iodine (I₂). The reaction is typically carried out under controlled conditions to ensure the correct stoichiometry and to prevent the formation of unwanted by-products. The reaction can be represented as follows:
[ \text{PCl}_3 + 2 \text{I}_2 \rightarrow \text{PClI}_2 + \text{ICl} ]
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification processes to remove impurities and by-products.
Analyse Des Réactions Chimiques
Phosphorous chloride diiodide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : this compound can be oxidized to form phosphorus oxyhalides. For example, it can react with oxygen to form phosphorus oxychloride (POCl₃) and iodine.
[ \text{PClI}_2 + \text{O}_2 \rightarrow \text{POCl}_3 + \text{I}_2 ]
-
Reduction: : It can be reduced to form phosphine (PH₃) and other phosphorus-containing compounds.
[ \text{PClI}_2 + 6 \text{H}_2 \rightarrow \text{PH}_3 + 2 \text{HCl} + 2 \text{HI} ]
-
Substitution: : this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different phosphorus compounds.
[ \text{PClI}_2 + 2 \text{RNH}_2 \rightarrow \text{P(NHR)_2} + \text{HCl} + \text{HI} ]
Applications De Recherche Scientifique
Phosphorous chloride diiodide has several applications in scientific research, particularly in the fields of chemistry and materials science. Some of its notable applications include:
-
Synthesis of Organophosphorus Compounds: : It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in organic chemistry and pharmaceuticals.
-
Catalysis: : this compound is used as a catalyst in certain chemical reactions, including polymerization and halogenation reactions.
-
Material Science: : It is used in the preparation of phosphorus-containing materials, which have applications in electronics and advanced materials.
Mécanisme D'action
The mechanism of action of phosphorous chloride diiodide involves its ability to act as a halogenating agent. It can transfer halogen atoms to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved in its reactions depend on the specific reaction conditions and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Phosphorous chloride diiodide can be compared with other phosphorus halides, such as phosphorus trichloride (PCl₃) and phosphorus tribromide (PBr₃). While all these compounds share similar reactivity patterns, this compound is unique due to the presence of both chlorine and iodine atoms. This dual halogenation can lead to different reactivity and selectivity in chemical reactions.
Similar Compounds
- Phosphorus trichloride (PCl₃)
- Phosphorus tribromide (PBr₃)
- Phosphorus triiodide (PI₃)
Each of these compounds has its own unique properties and applications, making them valuable in different contexts within chemical research and industry.
Propriétés
Numéro CAS |
14727-76-5 |
|---|---|
Formule moléculaire |
ClI2P |
Poids moléculaire |
320.23 g/mol |
Nom IUPAC |
chloro(diiodo)phosphane |
InChI |
InChI=1S/ClI2P/c1-4(2)3 |
Clé InChI |
NRAJBRXHHHDAGA-UHFFFAOYSA-N |
SMILES canonique |
P(Cl)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



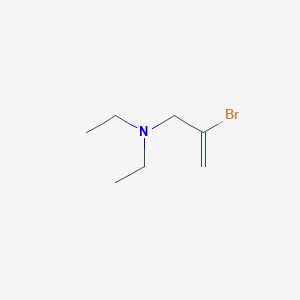
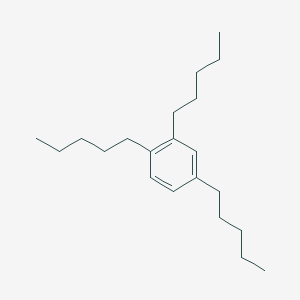
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
